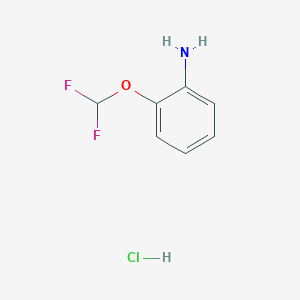

2-(Difluoromethoxy)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)aniline” is represented by the formula C7H7F2NO . It has an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da .Physical And Chemical Properties Analysis

The boiling point of “2-(Difluoromethoxy)aniline” is 205 °C . It has a density of 1.272 g/mL at 25 °C . The refractive index is n20/D 1.505 (lit.) .Aplicaciones Científicas De Investigación

1. Applications in Organic Chemistry and Synthesis

2-(Difluoromethoxy)aniline hydrochloride plays a significant role in organic chemistry, particularly in reactions involving arylhydrazine hydrochlorides and anilines. Hofmann, Jasch, and Heinrich (2014) demonstrated its use in biphasic radical arylation reactions with dioxygen from air as an oxidant. This process leads to the production of substituted 2-aminobiphenyls, showcasing its utility in synthesizing complex organic compounds (Hofmann, Jasch, & Heinrich, 2014).

2. Environmental Implications

Research by Valentovic et al. (1992) studied the toxicity of 2-haloanilines, including 2-(difluoromethoxy)aniline hydrochloride, on renal and hepatic function in rats. This research is crucial for understanding the environmental and health implications of using such compounds (Valentovic et al., 1992).

3. Corrosion Inhibition

Farsak, Keleş, and Keleş (2015) explored the use of 2-(phenylthio)aniline derivatives, which are structurally related to 2-(difluoromethoxy)aniline hydrochloride, as corrosion inhibitors for low carbon steel in acidic environments. This highlights the potential of related aniline compounds in industrial applications (Farsak, Keleş, & Keleş, 2015).

4. Materials Science and Engineering

Research on aniline and its derivatives, including 2-(difluoromethoxy)aniline hydrochloride, has contributed to the development of materials like polyaniline and polypyrrole. Blinova et al. (2007) investigated the oxidation processes and properties of these materials, which are vital in the field of conductive polymers (Blinova et al., 2007).

5. Pharmaceutical Research

Zafrani et al. (2017) studied the properties of the difluoromethyl group, as found in 2-(difluoromethoxy)aniline hydrochloride, in the context of drug design. Their research provides insights into how such groups function as hydrogen bond donors, which is significant for developing new pharmaceuticals (Zafrani et al., 2017).

Safety and Hazards

“2-(Difluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic in contact with skin (H311), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if swallowed or if inhaled (H302 + H332) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propiedades

IUPAC Name |

2-(difluoromethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHJKPVPKWVVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)aniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2774142.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)

![8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774145.png)

![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)

![Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B2774161.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)